molecular formula C12H14N2O2 B137363 1-Boc-7-azaindole CAS No. 138343-77-8

1-Boc-7-azaindole

Cat. No.: B137363
CAS No.: 138343-77-8
M. Wt: 218.25 g/mol
InChI Key: SGZMGGUBXZBVPJ-UHFFFAOYSA-N
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Description

1-Boc-7-azaindole, also known as 1-(tert-Butoxycarbonyl)-7-azaindole, is a derivative of 7-azaindole. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the 7-azaindole core. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The molecular formula of this compound is C12H14N2O2, and it has a molecular weight of 218.25 g/mol .

Biochemical Analysis

Biochemical Properties

Azaindole derivatives have been used as kinase inhibitors , suggesting that 1-Boc-7-azaindole may interact with enzymes such as kinases in biochemical reactions

Cellular Effects

A derivative of 7-azaindole has shown cytotoxic effects on human cervical carcinoma cells (HeLa) and breast cancer cells (MCF-7 and MDA MB-231) . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Azaindole derivatives have been found to inhibit kinases , suggesting that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

A derivative of 7-azaindole has shown therapeutic efficacy in experimental pulmonary hypertension , suggesting that this compound could potentially have dosage-dependent effects in animal models.

Preparation Methods

1-Boc-7-azaindole can be synthesized through various synthetic routes. One common method involves the reaction of 7-azaindole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the product. The reaction can be represented as follows:

7-azaindole+Boc2OThis compound\text{7-azaindole} + \text{Boc}_2\text{O} \rightarrow \text{this compound} 7-azaindole+Boc2​O→this compound

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Boc-7-azaindole undergoes various chemical reactions, including:

  • Substitution Reactions: : The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield 7-azaindole. This deprotection reaction is commonly used in organic synthesis to obtain the free amine.

  • Oxidation and Reduction: : The 7-azaindole core can undergo oxidation and reduction reactions. For example, oxidation with reagents like potassium permanganate can yield corresponding oxidized products, while reduction with hydrogen gas in the presence of a palladium catalyst can yield reduced derivatives.

  • Cross-Coupling Reactions: : this compound can participate in cross-coupling reactions, such as Suzuki coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds. These reactions are valuable in the synthesis of complex molecules for pharmaceutical applications .

Scientific Research Applications

1-Boc-7-azaindole has a wide range of scientific research applications, including:

Comparison with Similar Compounds

1-Boc-7-azaindole can be compared with other similar compounds, such as:

  • 7-Azaindole: : The parent compound without the Boc protecting group. It is more reactive and less stable compared to this compound.

  • 1-Boc-5-azaindole: : Another Boc-protected azaindole with the nitrogen atom at a different position. It exhibits different reactivity and biological properties compared to this compound.

  • 1-Boc-4-azaindole: : Similar to this compound but with the nitrogen atom at the fourth position. It is used in different synthetic applications and has distinct biological activities .

The uniqueness of this compound lies in its specific reactivity and the ability to selectively protect the nitrogen atom, making it a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

tert-butyl pyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-8-6-9-5-4-7-13-10(9)14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZMGGUBXZBVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90614438
Record name tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138343-77-8
Record name tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 138343-77-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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